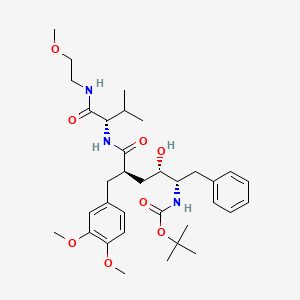

2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-((3,4-dimethoxyphenyl)methyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-

Descripción

Ácido 2-oxa-5,8,14-triazapentadecanoico, 10-((3,4-dimetoxi fenil)metil)-12-hidroxi-7-(1-metil etil)-6,9-dioxo-13-(fenil metil)-, éster 1,1-dimetil etil, (7S-(7R,10S,12R,13R))- es un compuesto orgánico complejo con una estructura multifacética

Propiedades

Número CAS |

178048-31-2 |

|---|---|

Fórmula molecular |

C34H51N3O8 |

Peso molecular |

629.8 g/mol |

Nombre IUPAC |

tert-butyl N-[(2S,3S,5R)-5-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C34H51N3O8/c1-22(2)30(32(40)35-16-17-42-6)37-31(39)25(18-24-14-15-28(43-7)29(20-24)44-8)21-27(38)26(19-23-12-10-9-11-13-23)36-33(41)45-34(3,4)5/h9-15,20,22,25-27,30,38H,16-19,21H2,1-8H3,(H,35,40)(H,36,41)(H,37,39)/t25-,26+,27+,30+/m1/s1 |

Clave InChI |

MHLWASZWQMYTGJ-VEAWFHDZSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |

SMILES canónico |

CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de este compuesto suele implicar reacciones orgánicas multietapa. Las materias primas suelen ser moléculas orgánicas sencillas que se someten a una serie de transformaciones, como la alquilación, la esterificación y la hidroxilación. Cada paso requiere reactivos y condiciones específicas, como catalizadores, disolventes y control de la temperatura, para garantizar que se obtiene el producto deseado con un alto rendimiento y pureza.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto probablemente implicaría reactores químicos a gran escala y procesos de flujo continuo. La optimización de las condiciones de reacción, como la presión, la temperatura y las concentraciones de reactivos, es crucial para maximizar la eficiencia y minimizar los residuos. Se pueden emplear técnicas avanzadas como la cromatografía y la cristalización para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Este compuesto puede experimentar diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.

Reducción: Los grupos cetona se pueden reducir a alcoholes secundarios.

Sustitución: El grupo éster puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se suelen utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).

Sustitución: Los nucleófilos como las aminas o los alcoholes pueden reaccionar con el grupo éster en condiciones ácidas o básicas.

Productos principales

Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción de los grupos cetona puede producir alcoholes secundarios.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Sus diversos grupos funcionales lo convierten en un intermedio versátil en la síntesis orgánica.

Biología

En la investigación biológica, este compuesto puede estudiarse por su posible actividad biológica. Sus características estructurales sugieren que podría interactuar con diversas biomoléculas, lo que lo convierte en un candidato para el desarrollo de fármacos.

Medicina

En medicina, los derivados de este compuesto podrían explorarse para aplicaciones terapéuticas. La presencia de grupos hidroxilo y éster puede influir en sus propiedades farmacocinéticas, como la absorción y el metabolismo.

Industria

En el sector industrial, este compuesto podría utilizarse en la producción de productos químicos especiales, polímeros o como reactivo en procesos químicos.

Mecanismo De Acción

El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos moleculares. Por ejemplo, si actúa como un inhibidor enzimático, puede unirse al sitio activo de la enzima, impidiendo la unión del sustrato y la catálisis posterior. Las vías implicadas podrían incluir la transducción de señales, los procesos metabólicos o la regulación de la expresión génica.

Comparación Con Compuestos Similares

Compuestos similares

Derivados del ácido 2-oxa-5,8,14-triazapentadecanoico: Compuestos con estructuras centrales similares pero con diferentes sustituyentes.

Derivados hidroxilados y ceto: Compuestos con grupos funcionales similares pero con diferentes esqueletos de carbono.

Singularidad

Lo que diferencia a este compuesto es su combinación única de grupos funcionales y estereoquímica. La disposición específica de los átomos y la presencia de múltiples centros quirales contribuyen a sus propiedades químicas y biológicas distintivas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.